Dipropylamine acetate CAS 114389-69-4 chemical properties
Dipropylamine acetate CAS 114389-69-4 chemical properties
An In-depth Technical Guide to Dipropylamine Acetate (CAS 114389-69-4): Properties, Synthesis, and Applications
Executive Summary
Dipropylamine acetate (CAS 114389-69-4) is the ammonium salt formed from the secondary amine, dipropylamine, and acetic acid. While the parent amine is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, the acetate salt is primarily utilized in laboratory settings as a buffer and a specialized reagent for analytical chemistry.[1][2] Its properties as a water-soluble, ionic compound make it particularly suitable for techniques like ion-pair chromatography, where it modifies the stationary phase to enable the separation of acidic molecules. This guide provides a comprehensive overview of the chemical and physical properties of Dipropylamine acetate, its synthesis, characteristic spectroscopic signatures, key applications, and essential safety protocols for its handling.
Compound Identification and Core Properties
Dipropylamine acetate is fundamentally an acid-base pair, where the proton from acetic acid has been transferred to the lone pair of the nitrogen atom on dipropylamine, forming the dipropylammonium cation and the acetate anion. This ionic nature dictates its physical state and solubility. It is most commonly supplied and used as an aqueous solution.[1]
| Identifier | Value | Source |
| CAS Number | 114389-69-4 | [2] |
| Molecular Formula | C₈H₁₉NO₂ | [2][3] |
| Linear Formula | (CH₃CH₂CH₂)₂NH · CH₃COOH | [2] |
| Molecular Weight | 161.24 g/mol | [2][3] |
| IUPAC Name | N-propylpropan-1-amine;acetic acid | [3] |
| Synonyms | Dipropylammonium acetate, Di-n-propylammonium acetate | [2][3] |
The behavior of the salt is intrinsically linked to the properties of its parent amine, dipropylamine (CAS 142-84-7).
| Property of Dipropylamine (CAS 142-84-7) | Value | Source |
| Appearance | Colorless liquid with an ammonia-like odor | [4][5][6] |
| Melting Point | -63 °C | [5][7] |
| Boiling Point | 109.3 °C | [5] |
| Density | 0.738 g/mL at 20 °C | [5] |
| Flash Point | 7 °C (45 °F) | [6][8] |
| Water Solubility | Soluble | [5] |
| pKa (of conjugate acid) | 11.0 | [5] |
Synthesis and Core Reactivity
Synthesis of Dipropylamine Acetate
The synthesis of Dipropylamine acetate is a straightforward acid-base neutralization reaction. The basic nitrogen atom of dipropylamine is protonated by the acidic proton of acetic acid in an exothermic reaction.[5] This process is typically performed in an aqueous solution to control the temperature and yield a solution of the desired molarity.
Caption: Acid-base formation of Dipropylamine Acetate.
Protocol: Preparation of a 0.5 M Dipropylamine Acetate Solution
This protocol describes the preparation of 100 mL of a 0.5 M aqueous solution suitable for use as a chromatography buffer.
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Preparation: In a well-ventilated fume hood, add approximately 50 mL of deionized water to a 100 mL volumetric flask.
-
Addition of Acetic Acid: Carefully measure 2.86 mL of glacial acetic acid (≥99.7%, density ≈ 1.049 g/mL) and add it to the volumetric flask. Swirl gently to mix.
-
Addition of Dipropylamine: Measure 6.63 mL of dipropylamine (≥99%, density ≈ 0.738 g/mL) and add it slowly and dropwise to the acidic solution in the flask. The reaction is exothermic; periodic cooling of the flask in an ice bath may be necessary to control the temperature.
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Final Volume Adjustment: Once the addition is complete and the solution has returned to room temperature, carefully add deionized water to the 100 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. The resulting solution is approximately 0.5 M Dipropylamine acetate.
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Validation (Trustworthiness): The pH of the final solution should be measured. Given the pKa of the dipropylammonium ion is 11.0[5] and the pKa of acetic acid is ~4.76, the resulting buffer solution will have a pH above 7. This measurement validates that the acid-base reaction has occurred as expected.
Chemical Reactivity
The primary reactivity of the parent amine, dipropylamine, involves the nucleophilic lone pair on the nitrogen. However, in the acetate salt, this lone pair is protonated, significantly reducing its nucleophilicity and basicity.
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Buffering Capacity: The solution acts as a buffer, resisting changes in pH. The dipropylammonium ion can donate a proton, and the acetate ion can accept a proton.
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Incompatibilities: The parent amine is incompatible with strong oxidizing agents, acids, isocyanates, and certain metals like aluminum and zinc.[4][9] While the salt form is more stable, it should still be kept away from strong bases (which would liberate the free amine) and strong acids (which would protonate the acetate).
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Nitrosamine Formation: A critical consideration for all secondary amines is their potential to react with nitrosating agents (e.g., nitrites under acidic conditions) to form N-nitrosamines, which are often potent carcinogens.[9] This is a crucial safety and stability consideration in drug formulation and development where nitrite excipients may be present.
Spectroscopic and Analytical Characterization
Direct spectroscopic data for the acetate salt is limited, but its signature can be reliably predicted from the known spectra of its components and the principles of salt formation.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl groups (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 2.9 ppm) and a sharp singlet for the acetate methyl group around 1.9 ppm. The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would display three signals for the propyl carbons and two for the acetate (methyl and carbonyl carbons). In the presence of dissolved CO₂, secondary amines can form carbamate and bicarbonate salts, which can be observed by characteristic peaks around 165 ppm and 162 ppm, respectively.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum of the salt is distinct from its precursors. Key features include:
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A broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of an ammonium salt.
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C-H stretching bands from the propyl and methyl groups just below 3000 cm⁻¹.
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The disappearance of the sharp N-H stretch of the secondary amine (around 3350 cm⁻¹)[11] and the C=O stretch of carboxylic acid (around 1710 cm⁻¹).
-
The appearance of strong, characteristic asymmetric and symmetric stretching bands for the carboxylate (COO⁻) anion, typically around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrometer, the salt is non-volatile. It will likely undergo thermal decomposition in the inlet, liberating the free dipropylamine. Therefore, the resulting mass spectrum would be that of dipropylamine (MW 101.19). The primary fragmentation pathway is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which is a highly favorable process for amines.
Caption: Primary fragmentation of Dipropylamine in MS.
This fragmentation results in the loss of an ethyl radical (mass 29) to produce a highly stable, resonance-stabilized iminium cation at m/z 72 , which is typically the base peak in the spectrum.[12]
Applications in Research and Drug Development
While the parent amine is a key building block for herbicides like trifluralin and vernolate[7][9][13], Dipropylamine acetate's utility lies in its properties as a salt.
Ion-Pair Chromatography Reagent
The primary application of Dipropylamine acetate is as an ion-pairing reagent in reverse-phase HPLC, particularly for the analysis of acidic compounds.
-
Mechanism of Action: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Anionic analytes (like deprotonated carboxylic acids or sulfates) are highly polar and have little retention, eluting very quickly. The dipropylammonium cations from the buffer solution adsorb onto the nonpolar stationary phase, creating a dynamic positive charge on its surface. The anionic analytes can then "pair" with these adsorbed cations, increasing their retention time and allowing for effective separation from other sample components.
Caption: Workflow for using Dipropylamine Acetate in HPLC.
Buffer Solution
As an amine salt buffer, it can be used in various chemical reactions or formulations where a stable pH in the moderately basic to neutral range is required. Its volatility, derived from its parent amine and acid, can be advantageous in applications like LC-MS where the mobile phase additives must be removed in the gas phase before detection.
Safety and Handling
The safety profile of Dipropylamine acetate solution is primarily associated with its potential to cause skin and eye irritation.[14]
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2).[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat when handling the solution.[14]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[14]
-
First Aid:
-
Parent Amine Hazards: It is important to remember that the free dipropylamine is a highly flammable, corrosive, and toxic liquid.[8] Any condition that could liberate the free amine (e.g., mixing the acetate salt with a strong base) will introduce these more severe hazards.
Conclusion
Dipropylamine acetate is a valuable chemical tool whose properties are a direct consequence of its structure as an ammonium salt. While its parent amine is a high-volume industrial intermediate, the acetate salt serves a more specialized role for researchers and analytical scientists. Its primary application as an ion-pairing reagent in chromatography demonstrates a sophisticated use of fundamental acid-base chemistry to solve complex separation challenges. A thorough understanding of its properties, its relationship to the free amine, and its safety considerations is essential for its effective and safe use in a professional laboratory setting.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Dipropylamine. Retrieved from [Link]
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Physical and Theoretical Chemistry Laboratory, Oxford University. (2010). Safety data for dipropylamine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetic acid--N-propylpropan-1-amine (1/1). PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]
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